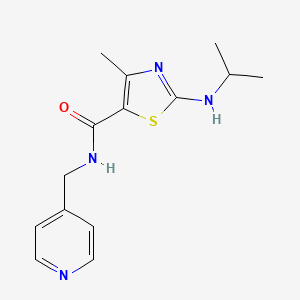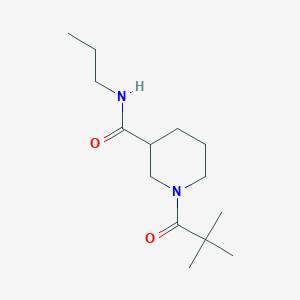
4-methyl-2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide
Descripción general
Descripción
4-methyl-2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety and the carboxamide group. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or carboxamide groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-methyl-2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide shares structural similarities with other thiazole derivatives, such as:
- 2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide
- 4-methyl-2-(propan-2-ylamino)-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
IUPAC Name |
4-methyl-2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-9(2)17-14-18-10(3)12(20-14)13(19)16-8-11-4-6-15-7-5-11/h4-7,9H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXDPNUKMHLLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)C)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-2-OXO-2-PIPERIDINOACETAMIDE](/img/structure/B4525361.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4525397.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4525400.png)
![3,6-dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4525423.png)
![N-cyclopentyl-3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4525427.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B4525434.png)

![4-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}benzoic acid](/img/structure/B4525464.png)
![6-cyclopropyl-N-(3-methoxypropyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4525472.png)
![2-methyl-1-oxo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B4525480.png)
![4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4525481.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2,4-pentanedione](/img/structure/B4525484.png)
